molecular formula C21H19N3O2S B2851389 7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-39-9

7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2851389
CAS No.: 941949-39-9
M. Wt: 377.46
InChI Key: QJZOEHRBXKOOIQ-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound belonging to the thiazolo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with various substituents such as methoxyphenyl, methyl, and methylbenzyl groups

Scientific Research Applications

7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Formation of Pyridazine Ring: The pyridazine ring is formed by the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, Lewis acids or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Interference with Cellular Pathways: The compound may interfere with cellular signaling pathways, affecting processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-5-[(4-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-4-6-15(7-5-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-8-10-17(26-3)11-9-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZOEHRBXKOOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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